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molecular formula C17H12O B181615 1-Benzoylnaphthalene CAS No. 642-29-5

1-Benzoylnaphthalene

Cat. No. B181615
M. Wt: 232.28 g/mol
InChI Key: CXAYOCVHDCXPAI-UHFFFAOYSA-N
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Patent
US06160175

Procedure details

Sodium hydride pellets (98% NaH; 3.5 g; 5.3 eq) were added to 50 mL of trifluoroacetic acid at ice-water bath temperature, under nitrogen atmosphere. 1-Benzoylnaphthalene (4.0 g; 17.2 mMol), as prepared above, in 25 mL of methylene chloride, was added dropwise. The mixture was allowed to stir overnight while warming to room temperature. The mixture was poured onto ice, the layers were separated, and the aqueous layer was extracted with methylene chloride. The combined organic extractions were washed with saturated sodium bicarbonate, and brine; then dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to medium pressure chromatography on silica gel, eluting with ethyl acetate:hexane/5:95. The desired product was obtained as a white powder (3.0 g; 80% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[H-].[Na+].FC(F)(F)C(O)=O.[C:10]([C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)(=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)Cl>[CH2:10]([C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC2=CC=CC=C12
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
WASH
Type
WASH
Details
were washed with saturated sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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